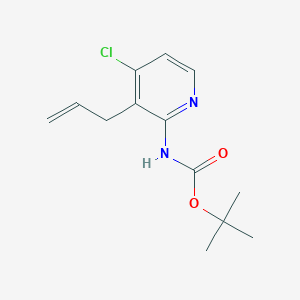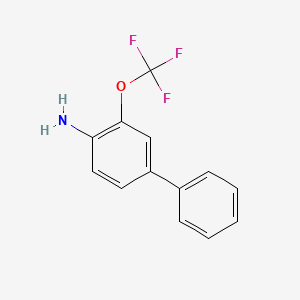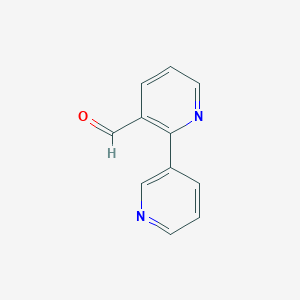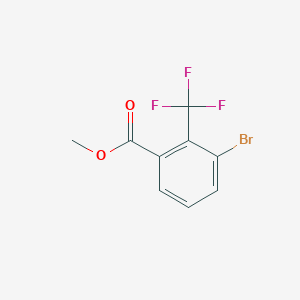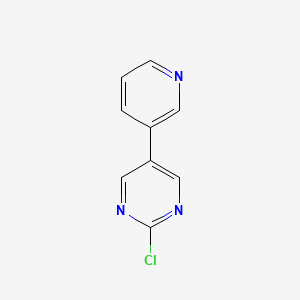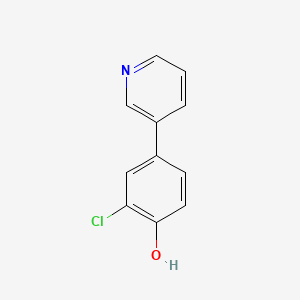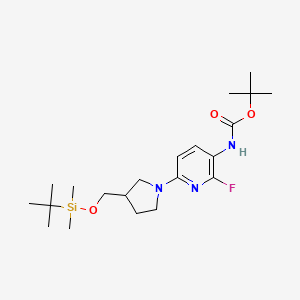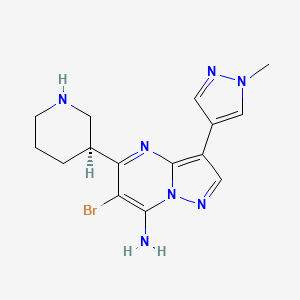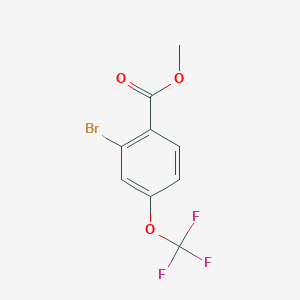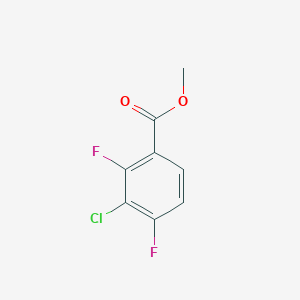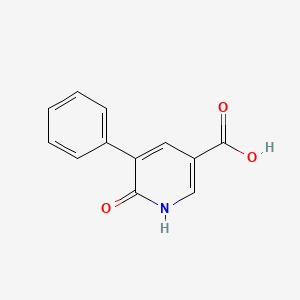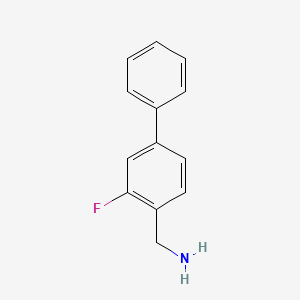![molecular formula C13H21Cl2F3N2O B1521467 N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride CAS No. 1185297-54-4](/img/structure/B1521467.png)
N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride
Vue d'ensemble
Description
“N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride” is a chemical compound with the CAS Number: 1185297-54-4 . It has a molecular weight of 349.22 . The IUPAC name for this compound is N-{2-[4-amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19F3N2O.2ClH/c1-3-18(4-2)7-8-19-10-5-6-12(17)11(9-10)13(14,15)16;;/h5-6,9H,3-4,7-8,17H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound has a molecular weight of 349.22 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Applications De Recherche Scientifique
Antiulcer Applications
A compound named KW-5805, showing structural complexity similar to the chemical , has been studied for its antiulcer properties. It was found effective in increasing gastric mucus and stimulating defensive factors such as glucosamine-synthesizing enzymes in animal studies. A clinical study evaluated its tolerability and pharmacokinetics, finding it well-tolerated and not associated with any clinically significant effects on vital signs, ECG, or laboratory investigations (Uckert, 1989).
Chemotherapy Augmentation
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene) has been studied for its potential to augment chemotherapy cytotoxicity. A phase III trial involving DPPE combined with doxorubicin for treating metastatic or recurrent breast cancer showed statistically superior overall survival compared to doxorubicin alone, suggesting DPPE's potential in enhancing chemotherapy efficacy (Reyno, 2004).
Metabolism of Dietary Polyphenols
Research on ellagitannins (ETs), dietary polyphenols containing ellagic acid subunits with antioxidant and cancer chemopreventive activities, involved compounds structurally related to the chemical . The study focused on the metabolism of ETs and identified urolithin B as a biomarker of human exposure to dietary ETs, providing insights into the metabolism of complex compounds in the human body (Cerdá, 2005).
Environmental and Endocrine Disruption Studies
Compounds structurally related to the chemical have also been investigated in the context of environmental health. Studies have explored the presence and effects of environmental contaminants like DEHP, a plasticizer, and its metabolites in various conditions, such as pregnancy and during the neonatal period, highlighting concerns about phthalate exposure and its association with shorter pregnancy durations (Latini, 2003).
Neurological Impact Studies
Research on orphenadrine, a compound with central and peripheral anticholinergic properties, has been conducted to understand its impact on neurological health. A case study reported its potential to cause profound toxicity in children after ingestion, leading to symptoms like hallucinations and severe agitation (Garza, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
4-[2-(diethylamino)ethoxy]-2-(trifluoromethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O.2ClH/c1-3-18(4-2)7-8-19-10-5-6-12(17)11(9-10)13(14,15)16;;/h5-6,9H,3-4,7-8,17H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIMWUARKBLYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC(=C(C=C1)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,3'-Bipyridine]-5-carbaldehyde](/img/structure/B1521385.png)
